molecular formula C10H20O2 B12002689 2-Isobutylhexanoic acid

2-Isobutylhexanoic acid

Cat. No.: B12002689
M. Wt: 172.26 g/mol
InChI Key: FDSHZORMVSUDBC-UHFFFAOYSA-N
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Description

2-Isobutylhexanoic acid (CAS No. 875247-86-2) is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂ . Structurally, it features a hexanoic acid backbone substituted with an isobutyl group at the second carbon. This branching influences its physicochemical properties, such as solubility, boiling point, and reactivity, distinguishing it from linear or differently branched analogs.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(2-methylpropyl)hexanoic acid

InChI

InChI=1S/C10H20O2/c1-4-5-6-9(10(11)12)7-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

FDSHZORMVSUDBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Oxidation of 2-Ethylhexanol: The most common method involves oxidizing 2-ethylhexanol using strong oxidizing agents such as chromic acid or potassium permanganate. The reaction yields 2-isobutylhexanoic acid.

    Hydrolysis of Esters: Esters of this compound can be hydrolyzed using an acid or base to produce the free acid.

Industrial Production::

    Commercially: , this compound is produced by the oxidation of 2-ethylhexanol on an industrial scale.

Chemical Reactions Analysis

    Reactions: It undergoes typical carboxylic acid reactions, including esterification, amidation, and decarboxylation.

    Common Reagents and Conditions:

    Major Products: Esters, amides, and other derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for various esters and metal salts.

    Biology: Investigated for its role in lipid metabolism and cell signaling.

    Industry: Used in plasticizers, lubricants, and as a raw material for coatings.

Mechanism of Action

    Targets: 2-Isobutylhexanoic acid may interact with enzymes, receptors, or transporters.

    Pathways: Its effects could involve lipid metabolism, inflammation, or cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2-isobutylhexanoic acid:

Compound Name CAS No. Molecular Formula Key Structural Features References
This compound 875247-86-2 C₁₀H₂₀O₂ Hexanoic acid with isobutyl branch at C2
2-Ethylhexanoic acid 149-57-5 C₈H₁₆O₂ Hexanoic acid with ethyl branch at C2
2-Amino-2-ethylhexanoic acid 114781-15-6 C₈H₁₇NO₂ Hexanoic acid with ethyl and amino groups
2-Ethylacrylic acid 3586-58-1 C₅H₈O₂ Unsaturated carboxylic acid with ethyl branch

Physicochemical Properties

(a) Boiling Point and Solubility
  • This compound: Limited direct data, but branching typically reduces melting/boiling points compared to linear isomers. Expected to be less water-soluble due to hydrophobic isobutyl group.
  • 2-Ethylhexanoic acid: Boiling point ~228°C; water solubility ~0.3 g/L (25°C) .
  • 2-Amino-2-ethylhexanoic acid: Higher polarity due to the amino group increases water solubility compared to non-amino analogs .
(b) Reactivity
  • This compound: Likely undergoes typical carboxylic acid reactions (e.g., esterification, salt formation).
  • 2-Ethylhexanoic acid: Widely used in ester synthesis (e.g., metal soaps for stabilizers) .
  • 2-Ethylacrylic acid : Reactivity enhanced by α,β-unsaturation, enabling polymerization or conjugate addition .

Toxicity and Environmental Impact

  • 2-Amino-2-ethylhexanoic acid: No direct toxicity data in the evidence, but amino groups may introduce metabolic complexity .
  • This compound: Safety data unavailable in the provided sources, but branched-chain acids often exhibit lower acute toxicity compared to linear isomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isobutylhexanoic acid in laboratory settings?

  • Methodological Answer : Common methods include esterification of isobutyl alcohols with hexanoic acid derivatives under acid catalysis (e.g., H₂SO₄) or carboxylation of Grignard reagents (e.g., isobutylmagnesium bromide with CO₂). Purification typically involves fractional distillation or recrystallization, with purity validated via GC-MS or NMR .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use CDCl₃ as a solvent for ¹H and ¹³C NMR. Key peaks include the carboxylic acid proton (δ 10–12 ppm, broad) and isobutyl group signals (δ 0.9–1.5 ppm for methyl groups).
  • IR : Confirm the carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1725 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 158.1 (C₁₀H₂₀O₂). Fragmentation patterns should align with the isobutyl and hexanoic acid backbone .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for volatile steps.
  • Spill Management : Absorb with diatomaceous earth, neutralize with sodium bicarbonate, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, catalyst concentration, and reaction time. Use response surface methodology (RSM) to identify optimal conditions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Purification : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. preparative HPLC for isolating high-purity samples .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound's reactivity?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under controlled variables (e.g., solvent polarity, temperature) to isolate discrepancies.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian, ORCA) to simulate reaction pathways and compare with observed kinetics.
  • Literature Review : Cross-reference results with prior studies on structurally similar carboxylic acids to identify systemic errors or overlooked variables .

Q. How does the stereochemical configuration of this compound influence its interactions in catalytic systems?

  • Methodological Answer :

  • Chiral Analysis : Employ chiral HPLC or polarimetry to assess enantiomeric excess.
  • Catalytic Assays : Test enantiomers in asymmetric catalysis (e.g., organocatalysis) to evaluate stereoselectivity.
  • X-ray Crystallography : Resolve crystal structures of acid-catalyst complexes to identify binding motifs and steric effects .

Data Presentation Guidelines

  • Tables : Include reaction yields under varying conditions (e.g., Table 1: Temperature vs. Purity).
  • Figures : Use annotated chromatograms or spectra to highlight key analytical results.
  • Ethical Reporting : Disclose replication attempts and negative results to avoid publication bias .

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